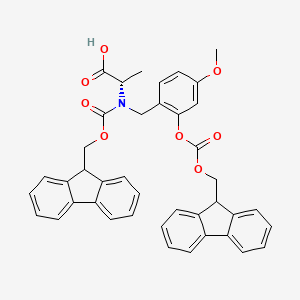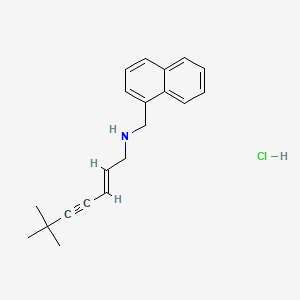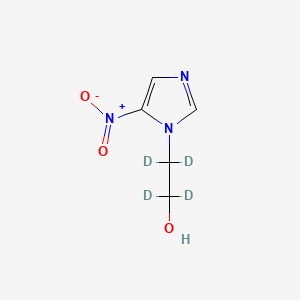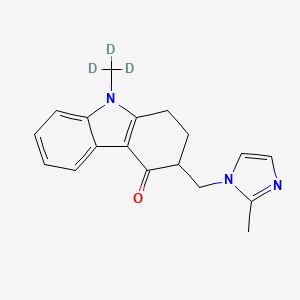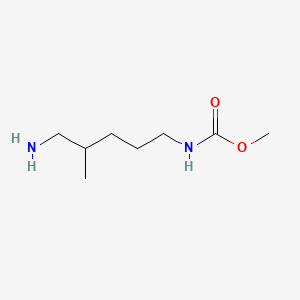
N-Methyl Formoterol Fumarate (2:1)(Mixture of Diastereomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Analytical Methods Development
Spectrophotometric Analysis : N-Methyl Formoterol Fumarate, identified as formoterol fumarate dihydrate, has been a subject of analytical method development. Spectrophotometric methods have been applied for simultaneous analysis of formoterol fumarate and other components like fluticasone, showcasing its relevance in combination drug analysis and quality control (El-Abasawy et al., 2018).
Gas Chromatographic Analysis : Gas chromatographic methods have been optimized and validated specifically for the determination of formoterol diastereoisomers, which is crucial for assessing the purity and composition of the drug in its pharmaceutical forms (Akapo et al., 2004).
High-Performance Liquid Chromatography (HPLC) : Formoterol fumarate's quantification alongside other compounds like Glycopyrrolate has been carried out using reverse-phase HPLC, indicating its utility in multi-component pharmaceutical formulations (Kalaiselvan et al., 2018).
Drug Delivery Research
Transdermal Drug Delivery : Research has explored the effects of different solvents on the skin permeation of formoterol fumarate. Identifying effective solvent systems like cineole/N-methyl-2-pyrrolidone can be crucial for developing transdermal delivery systems for this drug (Kakubari et al., 2006).
Nanocarrier Systems for Aerosol Delivery : Efforts have been made to develop novel nanocarrier systems for aerosol drug delivery of formoterol fumarate. Such research is key in advancing pulmonary drug delivery technologies, potentially improving the treatment of obstructive airway diseases (Kayhan et al., 2015).
Solid-State Characterization and Stability
Solid-State NMR Characterisation : The dynamics and structural aspects of formoterol fumarate solvates and desolvates have been characterized using solid-state NMR. Understanding the molecular dynamics and crystal structures is essential for ensuring the stability and efficacy of the pharmaceutical forms of the drug (Apperley et al., 2013).
Thermodynamic Stability Studies : Investigations into the thermodynamic stability of different polymorphs and solvates of formoterol fumarate have been conducted. Such studies are vital for the development and storage of stable and effective drug formulations (Jarring et al., 2006).
Mécanisme D'action
Target of Action
N-Methyl Formoterol Fumarate primarily targets the beta2-adrenergic receptors . These receptors are located on bronchial smooth muscle in the airways . The activation of these receptors leads to a series of events that result in the relaxation of the bronchial smooth muscle .
Mode of Action
N-Methyl Formoterol Fumarate acts as a long-acting beta2-adrenergic receptor agonist . It binds to the beta2-adrenergic receptors on the bronchial smooth muscle, leading to the activation of intracellular adenyl cyclase . This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3,5-adenosine monophosphate (cAMP), which ultimately results in the relaxation and dilation of the airways .
Biochemical Pathways
The activation of beta2-adrenergic receptors by N-Methyl Formoterol Fumarate triggers the adenyl cyclase-cAMP pathway . The increase in cAMP levels leads to the relaxation of bronchial smooth muscle, providing relief from bronchospasm . Additionally, the increase in cAMP can inhibit the release of pro-inflammatory mediators from cells such as mast cells .
Result of Action
The primary result of N-Methyl Formoterol Fumarate’s action is the relaxation and dilation of the airways . This bronchodilator effect helps in the management of conditions like asthma and chronic obstructive pulmonary disease (COPD), where airway constriction is a major issue .
Action Environment
The action of N-Methyl Formoterol Fumarate is influenced by various environmental factors. For instance, the pH of the electrolytic environment can impact the electrochemical oxidation of the compound . Additionally, the compound’s action may be affected by the presence of other drugs, as formoterol fumarate is often administered in combination with other medications for the treatment of asthma and COPD
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of N-Methyl Formoterol Fumarate (2:1)(Mixture of Diastereomers) can be achieved through a multi-step process involving several reactions. The key steps involve the synthesis of the starting materials, followed by the reaction of these materials to form the final compound. The overall synthesis pathway involves the use of various reagents and catalysts to facilitate the reactions and ensure high yields and purity of the final product.", "Starting Materials": [ "Formoterol Fumarate", "N-Methyl Ethanolamine", "Triethylamine", "Methanesulfonic Acid", "Sodium Hydroxide", "Methanol", "Ethyl Acetate", "Toluene", "Acetonitrile", "Diethyl Ether" ], "Reaction": [ "Step 1: Synthesis of N-Methyl Ethanolamine", "a. React Methanesulfonic Acid with Methanol to form Methyl Methanesulfonate", "b. React Methyl Methanesulfonate with N-Methylamine to form N-Methyl Ethanolamine", "Step 2: Synthesis of Formoterol Fumarate", "a. React N-Methyl Ethanolamine with Formoterol Base in the presence of Triethylamine to form Formoterol Intermediate", "b. React Formoterol Intermediate with Fumaric Acid in Ethyl Acetate to form Formoterol Fumarate", "Step 3: Synthesis of N-Methyl Formoterol Fumarate (2:1)(Mixture of Diastereomers)", "a. React Formoterol Fumarate with N-Methyl Ethanolamine in Toluene in the presence of Sodium Hydroxide to form N-Methyl Formoterol Fumarate (2:1)(Mixture of Diastereomers)", "b. Purify the final product by recrystallization from Acetonitrile/Diethyl Ether" ] } | |
Numéro CAS |
1795133-97-9 |
Nom du produit |
N-Methyl Formoterol Fumarate (2:1)(Mixture of Diastereomers) |
Formule moléculaire |
C24H30N2O8 |
Poids moléculaire |
474.51 |
Nom IUPAC |
(E)-but-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-yl-methylamino]ethyl]phenyl]formamide |
InChI |
InChI=1S/C20H26N2O4.C4H4O4/c1-14(10-15-4-7-17(26-3)8-5-15)22(2)12-20(25)16-6-9-19(24)18(11-16)21-13-23;5-3(6)1-2-4(7)8/h4-9,11,13-14,20,24-25H,10,12H2,1-3H3,(H,21,23);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
IECWPBVJPVCKJS-WLHGVMLRSA-N |
SMILES |
CC(CC1=CC=C(C=C1)OC)N(C)CC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O |
Synonymes |
N-[2-Hydroxy-5-[1-hydroxy-2-[methyl[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide (2E)-2-Butenedioate Salt (2:1); |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4aR,8aR)-1-Nitrosodecahydropyrazino[2,3-b]pyrazine](/img/structure/B586364.png)
